molecular formula C15H17FN2S B5632811 1-(4-fluorophenyl)-4-(2-thienylmethyl)piperazine

1-(4-fluorophenyl)-4-(2-thienylmethyl)piperazine

Cat. No. B5632811
M. Wt: 276.4 g/mol
InChI Key: WRHLCVDDLDKASN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-fluorophenyl)-4-(2-thienylmethyl)piperazine, also known as 4-Fluoromethylphenylpiperazine (4-FMP), is a psychoactive drug that belongs to the class of piperazines. It is a designer drug that is often used as a recreational drug due to its euphoric and stimulant effects. However,

Mechanism of Action

The mechanism of action of 4-FMP involves the inhibition of the serotonin transporter, which leads to an increase in serotonin levels in the brain. This results in the stimulation of the central nervous system and the release of dopamine, which is responsible for the euphoric and stimulant effects of the drug. However, the exact mechanism of action of 4-FMP is not fully understood and requires further research.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-FMP include increased heart rate, blood pressure, and body temperature. It also leads to the release of dopamine, which is responsible for the euphoric and stimulant effects of the drug. However, prolonged use of 4-FMP can lead to adverse effects such as anxiety, paranoia, and addiction.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-FMP in lab experiments is its high affinity for the serotonin transporter, which makes it a useful tool to study the role of serotonin in the CNS. Additionally, 4-FMP is relatively easy to synthesize and purify, which makes it a cost-effective tool for scientific research. However, one of the limitations of using 4-FMP in lab experiments is its potential for abuse and addiction, which requires strict regulation and control.

Future Directions

There are several future directions for the scientific research of 4-FMP. One direction is to further investigate the mechanism of action of 4-FMP and its effects on the CNS. Another direction is to study the potential therapeutic applications of 4-FMP, such as its use in the treatment of depression and anxiety disorders. Additionally, further research is needed to understand the long-term effects of 4-FMP on the brain and the potential for addiction.
Conclusion:
In conclusion, 1-(4-fluorophenyl)-4-(2-thienylmethyl)piperazine, or 4-FMP, is a psychoactive drug that has been extensively studied in scientific research. It is a useful tool to study the role of serotonin and dopamine in the CNS, and its synthesis method is well-established. However, the potential for abuse and addiction requires strict regulation and control. There are several future directions for the scientific research of 4-FMP, including further investigation of its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis method of 4-FMP involves the reaction between 4-fluoroaniline and 2-thiophenemethylamine in the presence of a reducing agent such as sodium borohydride. The final product is purified through recrystallization or column chromatography. The synthesis method of 4-FMP is well-established and has been extensively studied in scientific research.

Scientific Research Applications

4-FMP has been used in scientific research as a tool to study the central nervous system (CNS). It has been shown to have a high affinity for the serotonin transporter, which is responsible for the reuptake of serotonin in the brain. This makes 4-FMP a useful tool to study the role of serotonin in the CNS. Additionally, 4-FMP has been used to study the effects of drugs on the dopamine system, which is involved in reward and motivation.

properties

IUPAC Name

1-(4-fluorophenyl)-4-(thiophen-2-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2S/c16-13-3-5-14(6-4-13)18-9-7-17(8-10-18)12-15-2-1-11-19-15/h1-6,11H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRHLCVDDLDKASN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5260799

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.